

Cross-Referencing Experimental Data with the NIST Chemistry WebBook: A Comparison Guide

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Compound of Interest

Compound Name: *3-Ethyl-2,2-dimethylpentane*

Cat. No.: *B097798*

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For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides a practical comparison of using the National Institute of Standards and Technology (NIST) Chemistry WebBook for cross-referencing experimental data against a leading commercial alternative, the Wiley Registry of Mass Spectral Data. We will use the common analytical technique of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of caffeine as a model compound.

Data Presentation: Quantitative Comparison of Mass Spectra

The core of compound identification via GC-MS lies in comparing the experimentally obtained mass spectrum with reference spectra from established libraries. A "match factor" is often calculated by the instrument's software to indicate the similarity between the experimental and library spectra. In our hypothetical analysis of a beverage sample, caffeine was identified with a high degree of confidence using both the NIST and Wiley libraries. The key quantitative data points are summarized below.

Parameter	Experimental Data	NIST Chemistry WebBook	Wiley Registry
Retention Time	7.85 min	N/A (Chromatographic data is separate)	N/A (Chromatographic data is separate)
Molecular Ion (M ⁺)	m/z 194	m/z 194	m/z 194
Base Peak	m/z 194	m/z 194	m/z 194
Major Fragments (m/z)	109, 82, 67, 55	109, 82, 67, 55	109, 82, 67, 55
Match Factor	N/A	962/1000	958/1000

Experimental Protocols: GC-MS Analysis of Caffeine

A detailed methodology is crucial for reproducible results. The following protocol was employed for the analysis of the beverage sample.

1. Sample Preparation:

- A 1.0 mL aliquot of the caffeinated beverage was filtered through a 0.45 µm syringe filter.
- The filtered sample was then diluted 1:10 with methanol.
- An internal standard (e.g., theophylline) was added to the diluted sample to a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Instrument: Agilent 7890B GC System
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless mode)
- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase to 280°C at a rate of 20°C/min.
- Final hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

- Instrument: Agilent 5977A MSD
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)
- Ion Source Temperature: 230°C
- Mass Scan Range: 40-400 amu
- Data Acquisition: Full scan mode

4. Data Analysis:

- The acquired total ion chromatogram (TIC) was analyzed to determine the retention time of the caffeine peak.
- The mass spectrum of the peak at the retention time of caffeine was extracted and background-subtracted.
- The experimental mass spectrum was then searched against the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data for compound identification. The comparison involves matching the fragmentation patterns and their relative abundances.
[\[1\]](#)

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the identification of caffeine using GC-MS and cross-referencing with spectral databases.



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GC-MS analysis and spectral library cross-referencing workflow.

In conclusion, both the NIST Chemistry WebBook and the Wiley Registry are powerful tools for the identification of unknown compounds from experimental mass spectrometry data. The NIST library, being a freely accessible resource from a national standards body, offers a high level of reliability and is an invaluable tool for researchers.[2][3][4] The Wiley Registry, a commercial product, often boasts a larger number of spectra, which can be advantageous for novel or less common compounds. The choice between them may depend on the specific needs of the laboratory, budgetary considerations, and the range of compounds being analyzed. For routine analyses of common compounds like caffeine, both libraries provide excellent and comparable results.

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